molecular formula C24H19ClN2OS B11815244 {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride CAS No. 115385-02-9

{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride

Cat. No.: B11815244
CAS No.: 115385-02-9
M. Wt: 418.9 g/mol
InChI Key: GGIJWBBVZOLQRS-UHFFFAOYSA-N
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Description

2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride is a chemical compound with the molecular formula C24H19ClN2OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride typically involves the reaction of 2-(2-(Tritylamino)thiazol-4-yl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-(2-(Tritylamino)thiazol-4-yl)acetic acid+SOCl22-(2-(Tritylamino)thiazol-4-yl)acetyl chloride+SO2+HCl\text{2-(2-(Tritylamino)thiazol-4-yl)acetic acid} + \text{SOCl}_2 \rightarrow \text{2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride} + \text{SO}_2 + \text{HCl} 2-(2-(Tritylamino)thiazol-4-yl)acetic acid+SOCl2​→2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-(Tritylamino)thiazol-4-yl)acetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts like pyridine are used to enhance the reaction rate.

Major Products

The major products formed from these reactions include amides, esters, and thioesters, depending on the nucleophile used .

Scientific Research Applications

2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable amide bonds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Tritylamino)thiazol-4-yl)acetic acid: This compound is a precursor in the synthesis of 2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride and shares similar chemical properties.

    (Methoxyimino)(2-(Tritylamino)-1,3-thiazol-4-yl)acetic acid:

Uniqueness

2-(2-(Tritylamino)thiazol-4-yl)acetyl chloride is unique due to its highly reactive acyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form stable amide bonds with various nucleophiles sets it apart from other similar compounds .

Properties

CAS No.

115385-02-9

Molecular Formula

C24H19ClN2OS

Molecular Weight

418.9 g/mol

IUPAC Name

2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl chloride

InChI

InChI=1S/C24H19ClN2OS/c25-22(28)16-21-17-29-23(26-21)27-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,26,27)

InChI Key

GGIJWBBVZOLQRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)Cl

Origin of Product

United States

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